Allyltributylstannane

Catalog No.
S662945
CAS No.
24850-33-7
M.F
C15H32Sn
M. Wt
331.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltributylstannane

CAS Number

24850-33-7

Product Name

Allyltributylstannane

IUPAC Name

tributyl(prop-2-enyl)stannane

Molecular Formula

C15H32Sn

Molecular Weight

331.1 g/mol

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2;

InChI Key

YLGRTLMDMVAFNI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CC=C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C

Organic Synthesis

  • Catalyst: ATBT can act as a catalyst in various organic reactions, particularly in allylation processes. Its allyl group can be transferred to other molecules, forming new carbon-carbon bonds. Research has explored its use in the synthesis of pharmaceuticals, fine chemicals, and polymers [1].

Source

Studies like this one published in the Journal of the American Chemical Society demonstrate ATBT's role as a catalyst in allylation reactions: A Lewis Acid-Mediated Allylation of Carbonyl Compounds with Allyltributyltin:

Free Radical Processes

  • Free Radical Source: ATBT can be a source of free radicals, which are highly reactive molecules with an unpaired electron. Researchers have utilized ATBT to initiate and study radical polymerization reactions, allowing for the investigation of polymer formation mechanisms [2].

Source

This research article published in Polymer describes the use of ATBT as a free radical initiator: Kinetics and Mechanism of the Thermal Decomposition of Allyltributyltin in Toluene:

Model Organotin Compound

  • Environmental Impact Studies: Due to its similarity to other TBT compounds, ATBT can be used as a model to study the environmental effects of organotin compounds. Research explores how these compounds interact with ecosystems and their potential impact on aquatic life [3].

Source

A study published in Environmental Science & Technology explores the use of ATBT as a model for TBT environmental impact: Environmental Fate of Tributyltin (TBT) in Marine Sediments:

Allyltributylstannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It consists of a central tin atom bonded to three butyl groups and one allyl group. This compound is notable for its utility in organic synthesis, particularly in allylation reactions, where it serves as a nucleophilic allylating agent. The presence of the tin atom imparts unique reactivity characteristics, allowing for various transformations in organic chemistry.

, primarily involving the formation of carbon-carbon bonds. Some key reactions include:

  • Allylation Reactions: Allyltributylstannane reacts with carbonyl compounds such as aldehydes and ketones to form allylated products. This reaction is often facilitated by catalysts such as cuprous iodide or azobisisobutyronitrile (AIBN) .
  • Radical Reactions: The compound can engage in free radical reactions, particularly when reacting with α-substituted ketones, leading to the formation of free radical trapping products .
  • Three-Component Reactions: Allyltributylstannane has been utilized in three-component reactions involving aldehydes and amines, demonstrating its versatility in synthetic applications .

Allyltributylstannane can be synthesized through various methods:

  • Direct Synthesis: One common method involves the reaction of tributyltin chloride with allyl bromide or allyl chloride in the presence of a base. This reaction typically proceeds under reflux conditions to yield allyltributylstannane.
  • Catalyzed Reactions: Catalysts such as cuprous iodide can enhance the efficiency of allylation reactions involving allyltributylstannane, making it a valuable reagent in synthetic organic chemistry .

Allyltributylstannane finds extensive applications in organic synthesis:

  • Organic Synthesis: It is widely used as an allylating agent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
  • Material Science: Due to its unique properties, it can be employed in the development of new materials, particularly those requiring specific functional groups.

Research into the interactions of allyltributylstannane with various substrates has revealed its ability to form stable complexes and facilitate diverse chemical transformations. Studies have shown that it can effectively react with a variety of electrophiles, including carbonyl compounds and nitroalkanes, leading to significant advancements in synthetic methodologies .

Allyltributylstannane belongs to a class of organotin compounds that share similar structural features but differ in their reactivity and applications. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
TributylstannaneC₁₂H₃₉SnCommonly used as a reagent but lacks allylic reactivity.
Allyltin TrichlorideC₄H₇Cl₃SnMore reactive due to halogen presence; used in polymerization.
PhenyltrimethoxystannaneC₈H₁₉O₃SnUsed in surface modification; less nucleophilic than allyl derivatives.

Allyltributylstannane stands out due to its unique ability to participate in allylation reactions effectively while maintaining stability under various conditions. Its distinct structure allows for versatile applications that are not achievable with other similar compounds.

UNII

AOR8OD4103

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

24850-33-7

Wikipedia

Allyltributylstannane

Dates

Last modified: 08-15-2023

Explore Compound Types